molecular formula C4H4BrN3O2 B3348370 2-Bromo-1-methyl-4-nitro-1H-imidazole CAS No. 16681-63-3

2-Bromo-1-methyl-4-nitro-1H-imidazole

Cat. No.: B3348370
CAS No.: 16681-63-3
M. Wt: 206 g/mol
InChI Key: CYEJSGQRECDITG-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative characterized by a bromine atom at position 2, a methyl group at position 1 (N-methyl substitution), and a nitro group at position 4 on the imidazole ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nitroimidazole-based pharmaceuticals. Nitroimidazoles are renowned for their antimicrobial and antiparasitic properties, with structural modifications like bromination and alkylation enhancing pharmacokinetic profiles or target specificity .

Properties

IUPAC Name

2-bromo-1-methyl-4-nitroimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEJSGQRECDITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168191
Record name 2-Bromo-1-methyl-4-nitro-1H-imidazole
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Molecular Weight

206.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-63-3
Record name NSC 347484
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Record name 2-Bromo-1-methyl-4-nitro-1H-imidazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-methyl-4-nitro-1H-imidazole typically involves the bromination of 1-methyl-4-nitroimidazole. One efficient method includes the dibromination of 4-nitroimidazole followed by selective debromination using an in situ reductive deiodination strategy . The reaction conditions are mild and can be scaled up for industrial production.

Industrial Production Methods: Industrial production of 2-Bromo-1-methyl-4-nitro-1H-imidazole often employs similar synthetic routes but optimized for large-scale synthesis. The reactions are designed to be safe, efficient, and cost-effective, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Oxidation: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Nucleophilic substitution: Formation of 2-substituted imidazoles.

    Reduction: Formation of 2-bromo-1-methyl-4-amino-1H-imidazole.

    Oxidation: Formation of 2-bromo-1-carboxy-4-nitro-1H-imidazole.

Scientific Research Applications

2-Bromo-1-methyl-4-nitro-1H-imidazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of nitroimidazole-based drugs.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-nitro-1H-imidazole depends on its application:

    Antimicrobial activity: The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.

    Drug development: The compound can act as a precursor to drugs that target specific enzymes or receptors in the body.

Comparison with Similar Compounds

4-Bromo-2-methyl-5-nitro-1H-imidazole (CAS 18874-52-7)

  • Structure : Bromine (position 4), methyl (position 2), nitro (position 5).
  • Key Differences : Substituent positions alter electronic distribution. The nitro group at position 5 may reduce ring aromaticity compared to position 4 in the target compound, affecting reactivity in electrophilic substitutions.
  • Synthesis : Prepared via direct bromination of nitroimidazole precursors, though regioselectivity challenges arise due to competing substitution patterns .
  • Applications : Less commonly cited in pharmaceutical contexts than 4-nitro isomers, suggesting positional nitro groups critically influence bioactivity .

2-Bromo-4-nitroimidazole (CAS 65902-59-2)

  • Structure : Lacks the N-1 methyl group.
  • Applications : A reference material for antitubercular drugs like pretomanid, highlighting the importance of nitroimidazole cores in drug design .

2-Bromo-5-iodo-4-nitro-1H-imidazole (CAS 862895-48-5)

  • Structure : Additional iodine at position 5.
  • Key Differences : Iodine’s larger atomic radius increases molecular weight (MW: 328.93 g/mol) and may enhance halogen bonding in target interactions. However, synthetic complexity rises due to polyhalogenation side reactions .

Benzimidazole Derivatives

4-Bromo-1-methyl-1H-benzo[d]imidazole

  • Structure : Benzimidazole core with bromine (position 4) and methyl (N-1).
  • However, increased rigidity may reduce metabolic stability compared to imidazoles .

5-Bromo-2-methyl-1H-benzimidazole (CAS 1964-77-8)

  • Structure : Bromine (position 5), methyl (position 2).
  • Applications: Demonstrates broader pharmacological versatility (e.g., antiulcer agents) but requires more complex synthesis than non-fused imidazoles .

Pharmacological Implications

  • Nitro Position : 4-Nitro substitution (target compound) is prevalent in clinical candidates (e.g., pretomanid), as it optimizes redox cycling for anaerobic pathogen targeting .
  • Halogen Effects : Bromine’s moderate electronegativity balances reactivity and stability, whereas iodine in 2-Bromo-5-iodo-4-nitro-1H-imidazole may improve binding affinity but complicates synthesis .
  • Methylation : N-1 methylation in the target compound reduces hydrogen-bonding capacity but enhances metabolic resistance, a trade-off critical for oral bioavailability .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-1-methyl-4-nitro-1H-imidazole?

  • Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized imidazole precursor. A widely used method involves reacting 1-methyl-4-nitro-1H-imidazole with brominating agents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., azobisisobutyronitrile, AIBN) in refluxing carbon tetrachloride . Alternative bromination agents, such as bromine (Br₂) in acetic acid, may also be employed, though NBS offers better regioselectivity for imidazole derivatives. Key steps include:
  • Purification via column chromatography or recrystallization.
  • Validation using NMR (e.g., distinct shifts for Br at C2: δ ~7.5–8.5 ppm in 1^1H NMR) .

Q. Table 1: Comparison of Bromination Methods

Brominating AgentCatalystSolventYield (%)Reference
NBSAIBNCCl₄70–85
Br₂NoneAcOH50–60

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., Br-induced deshielding at C2) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or WinGX resolves bond lengths/angles and nitro-group orientation . Example: A derivative (5-bromo-4-methyl-2-phenyl-1H-benzo[d]imidazole) showed Br–C bond length of 1.89 Å via SC-XRD .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 205.999 for C₄H₄BrN₃O₂) .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The bromine atom at C2 is highly electrophilic, enabling SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides. For example:
  • Reaction with piperazine yields 2-piperazinyl derivatives (used in kinase inhibitor synthesis) .
  • The nitro group at C4 stabilizes intermediates via resonance, directing substitution to C2. Optimization requires anhydrous conditions and polar aprotic solvents (e.g., DMF, DMSO) .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 2-Bromo-1-methyl-4-nitro-1H-imidazole?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack . For example:
  • The nitro group lowers LUMO energy (-1.8 eV), enhancing electrophilicity at C2.
  • Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., EGFR kinase: ΔG = -9.2 kcal/mol) .

Q. Table 2: DFT-Calculated Parameters

ParameterValue (eV)Basis SetReference
HOMO Energy-6.76-31G*
LUMO Energy-1.86-31G*

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Conflicting data (e.g., ambiguous NOE signals or MS fragmentation patterns) require cross-validation:
  • Multi-technique analysis : Combine 1^1H-13^{13}C HSQC NMR with SC-XRD to resolve positional isomerism .
  • Isotopic labeling : Use 15^{15}N-labeled analogs to clarify nitro-group interactions in 15^{15}N NMR .
  • Theoretical validation : Compare experimental IR spectra (C-Br stretch: ~590 cm⁻¹) with DFT-simulated vibrational modes .

Q. What strategies improve regioselectivity in derivatization reactions of this compound?

  • Methodological Answer : Regioselectivity is influenced by steric and electronic factors:
  • Protecting groups : Temporarily block the nitro group with acetyl to direct substitution to C2 .
  • Catalysis : Pd-mediated cross-coupling (Suzuki, Buchwald-Hartwig) selectively functionalizes C2 with aryl/heteroaryl groups .
  • Solvent effects : Use low-polarity solvents (toluene) to favor SNAr over nitro-group reduction .

Case Study : Suzuki coupling of 2-Bromo-1-methyl-4-nitro-1H-imidazole with 4-fluorophenylboronic acid yielded 2-(4-fluorophenyl) derivatives with 85% regioselectivity .

Notes on Data Contradictions

  • Discrepancies in reported yields (70–85% for NBS bromination ) may arise from trace moisture or incomplete initiation. Replicate reactions under strictly anhydrous conditions.
  • Conflicting biological activities (e.g., antitumor IC₅₀ values) across studies require standardized assays (e.g., MTT vs. ATP-based viability tests) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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